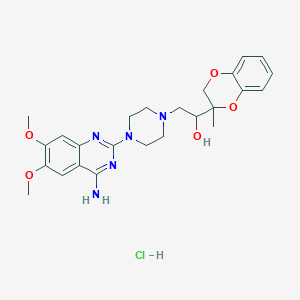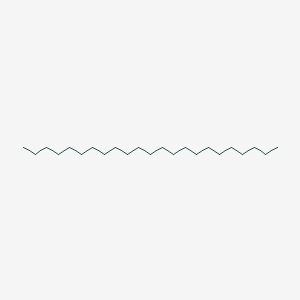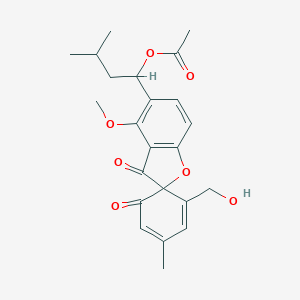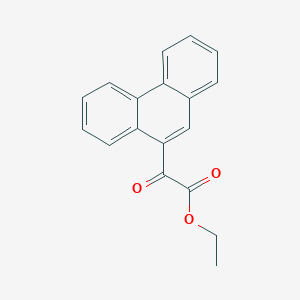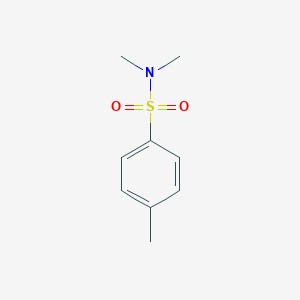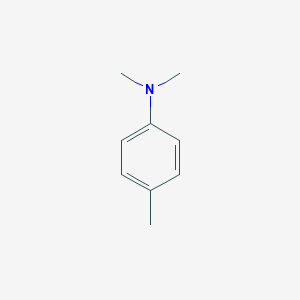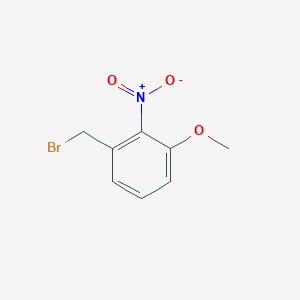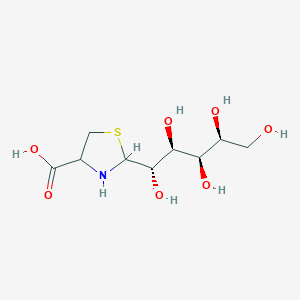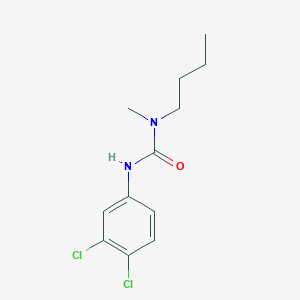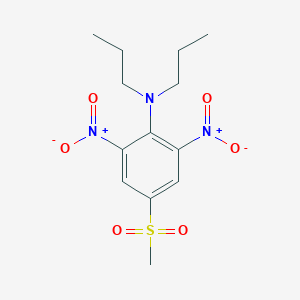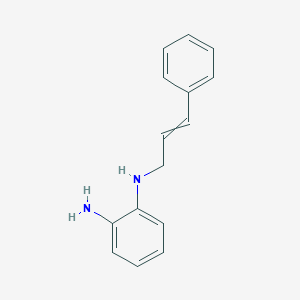
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Overview
Description
Scientific Research Applications
Synthetic Aspects and Biological Activities
- Benzodiazepines, synthesized using o-phenylenediamine, demonstrate significant biological activities, including anticonvulsant, anti-anxiety, sedation, and hypnotic effects. Such compounds are crucial in pharmaceutical industries, highlighting the importance of synthetic strategies for these biologically active moieties (Teli et al., 2023).
Chemical Inhibitors and Pharmacodynamics
- Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the selectivity of these inhibitors in pharmacological studies. This research informs drug interaction and metabolism studies, underlining the significance of chemical specificity in therapeutic applications (Khojasteh et al., 2011).
Drug Discovery and Medicinal Chemistry
- The exploration of phenylpiperazine derivatives in medicinal chemistry has led to late-stage clinical trials for CNS disorders. This research underscores the versatility of specific chemical scaffolds in drug discovery and the potential for new therapeutic fields (Maia et al., 2012).
Environmental and Analytical Chemistry
- Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the environmental impact and biodegradation of these preservatives. Such research is vital for understanding the environmental persistence and potential endocrine-disrupting effects of synthetic compounds (Haman et al., 2015).
Pharmacological Profiles
- Investigations into benzothiazepines highlight their diverse bioactivities, including antihypertensive and calcium channel blocker effects. This research illustrates the broad therapeutic potential of benzothiazepine derivatives and the importance of structure-activity relationships in drug design (Dighe et al., 2015).
properties
IUPAC Name |
2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDSOLEQLKCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378003 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
CAS RN |
130964-01-1 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



